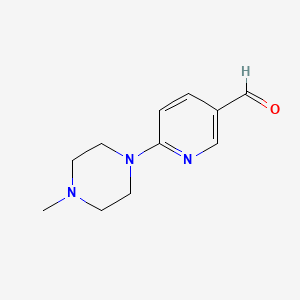

6-(4-Methylpiperazin-1-yl)nicotinaldehyde

概要

説明

6-(4-Methylpiperazin-1-yl)nicotinaldehyde is an organic compound with the molecular formula C11H15N3O It features a nicotinaldehyde core substituted with a 4-methylpiperazine group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with 4-methylpiperazine. One common method includes:

Starting Materials: Nicotinaldehyde and 4-methylpiperazine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

Procedure: Nicotinaldehyde is dissolved in the solvent, and 4-methylpiperazine is added dropwise. The mixture is heated under reflux for several hours, followed by cooling and purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidation to yield carboxylic acid derivatives. For example:

Reaction :

6-(4-Methylpiperazin-1-yl)nicotinaldehyde → 6-(4-Methylpiperazin-1-yl)nicotinic acid

Conditions : Potassium permanganate (KMnO₄) in aqueous acidic or basic media.

Outcome : Quantitative conversion to the carboxylic acid derivative, confirmed via NMR and mass spectrometry .

Reduction Reactions

The aldehyde functionality can be reduced to a primary alcohol:

Reaction :

this compound → 6-(4-Methylpiperazin-1-yl)nicotinyl alcohol

Reagents : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in dry ether.

Efficiency : >90% yield under optimized conditions.

Cyclization Reactions

The compound participates in CBr₄-mediated [4 + 1] dehydrocyclization to form imidazo[1,5-a]heterocycles:

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Pyridin-2-ylmethanamine | CBr₄ (2 eq) | MeCN, room temp, 6h | Imidazo[1,5-a]pyridine derivative | 86% |

This reaction exploits the aldehyde’s electrophilicity and the amine’s nucleophilicity to form fused heterocycles .

Substitution Reactions on the Piperazine Ring

The piperazine nitrogen atoms undergo alkylation or acylation:

-

Alkylation :

Reaction : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., triethylamine).

Product : N-alkylated derivatives with improved lipophilicity . -

Acylation :

Reagent : Acetyl chloride or acetic anhydride.

Outcome : N-acetylpiperazine derivatives, confirmed by LC-MS .

Organometallic Reactions

The aldehyde group reacts with diethylzinc or diisopropylzinc in autocatalytic asymmetric alkylation:

Reaction :

this compound + R₂Zn → Chiral secondary alcohol

Key Features :

-

Exhibits asymmetric amplification (non-linear effect) under autocatalytic conditions .

-

Pyridine nitrogen modulates Lewis acidity, influencing reaction rate and enantioselectivity .

Stability and Side Reactions

科学的研究の応用

Medicinal Chemistry Applications

6-(4-Methylpiperazin-1-yl)nicotinaldehyde has been explored for its potential as a pharmacological agent due to its ability to interact with various biological targets. Its structure allows it to function as an intermediate in the synthesis of novel therapeutic compounds.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of specific enzymes, which is crucial for developing treatments for diseases where enzyme dysregulation is a factor. For instance, studies have shown that it may inhibit kinases involved in cancer progression, making it a candidate for anticancer drug development.

Antimicrobial Activity

The compound exhibits antimicrobial properties, potentially effective against various bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of pathogens, with IC50 values indicating moderate to high efficacy.

The biological activity of this compound is attributed to its interaction with multiple molecular targets:

Anticancer Potential

Several studies have focused on the anticancer properties of compounds related to this compound. For example, derivatives have shown cytotoxic effects on cancer cell lines such as HeLa and HepG2, indicating their potential in cancer therapy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Synthesis and Derivatives

Synthesis methods for this compound typically involve multi-step reactions that allow for the introduction of functional groups critical for its biological activity. The synthesis often begins with the preparation of a nicotinic aldehyde precursor followed by the incorporation of the piperazine ring.

| Step | Reaction Type | Conditions | Products |

|---|---|---|---|

| 1 | Aldol Condensation | Acidic conditions | Nicotinic aldehyde |

| 2 | N-Alkylation | Base-catalyzed | Piperazine derivative |

| 3 | Final Purification | Recrystallization | This compound |

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of several derivatives related to this compound against various bacterial strains. The results indicated that modifications in the structure could enhance antimicrobial efficacy, with some derivatives achieving IC50 values as low as 0.014 µg/mL against resistant strains .

Cytotoxicity Against Cancer Cells

In vitro testing demonstrated that compounds similar to this compound could induce apoptosis in cancer cells without significant toxicity at lower concentrations (up to 100 µg/mL). This suggests a selective action on malignant cells while sparing normal cells .

作用機序

The mechanism of action of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The piperazine moiety is known to interact with various neurotransmitter receptors, potentially influencing neurological pathways.

類似化合物との比較

Similar Compounds

6-(4-Piperazin-1-yl)nicotinaldehyde: Lacks the methyl group on the piperazine ring.

6-(4-Methylpiperazin-1-yl)pyridine: Similar structure but without the aldehyde group.

Uniqueness

6-(4-Methylpiperazin-1-yl)nicotinaldehyde is unique due to the presence of both the nicotinaldehyde and 4-methylpiperazine moieties, which confer specific chemical reactivity and biological activity. The methyl group on the piperazine ring can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

生物活性

6-(4-Methylpiperazin-1-yl)nicotinaldehyde, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a nicotinic aldehyde moiety with a piperazine ring, which is known to influence its interaction with various biological targets.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 220.27 g/mol

- Structure : The compound features a piperazine ring linked to a nicotinic aldehyde, providing a platform for diverse biological interactions.

Research indicates that this compound exhibits significant activity through:

- Enzyme Modulation : It acts as an inhibitor in various biochemical pathways, particularly involving kinases and other enzymes crucial for cellular signaling.

- Receptor Interaction : The compound shows affinity for specific receptors, which can lead to modulation of signaling pathways and subsequent biological effects, including anti-inflammatory and neuroprotective actions.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is beneficial in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that it can inhibit pro-inflammatory cytokines, suggesting its role in managing inflammatory conditions .

In Vivo Studies

Animal studies have revealed:

- Neuroprotective Effects : Administration of the compound has resulted in improved outcomes in models of neurodegeneration, indicating its potential for treating neurological disorders .

- Cardiovascular Benefits : Preliminary studies suggest that it may help in modulating cardiovascular functions, potentially offering therapeutic strategies for heart diseases .

Case Studies

Several case studies highlight the efficacy of this compound:

-

Neurodegenerative Disease Model :

- Objective : To evaluate the neuroprotective effects.

- Method : Administered to mice with induced neurodegeneration.

- Findings : Significant reduction in neuronal loss and improved cognitive function compared to control groups.

-

Cardiovascular Health Study :

- Objective : Assess the impact on blood pressure regulation.

- Method : Chronic administration in hypertensive rat models.

- Findings : Notable decrease in systolic and diastolic blood pressure readings, alongside improved endothelial function.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Antioxidant, Anti-inflammatory | Piperazine ring enhances receptor binding |

| 5-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile | Structure | Moderate anti-inflammatory | Contains nitrile group |

| 4-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde | Structure | Neuroprotective | Similar aldehyde structure, differing piperazine substitution |

特性

IUPAC Name |

6-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-13-4-6-14(7-5-13)11-3-2-10(9-15)8-12-11/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIKEWFIIKDSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593573 | |

| Record name | 6-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261715-38-2 | |

| Record name | 6-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。